CHALCOMYCIN
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Overview
Description
- It exhibits potent antimicrobial activity against Gram-positive bacteria , including Staphylococcus aureus and Streptococcus pyogenes .
- This compound’s unique structure and biological properties make it an intriguing subject for study.
Chalcomycin: is a 16-membered macrolide antibiotic produced by a marine-derived Streptomyces strain, specifically Streptomyces sp. HK-2006-1 .
Preparation Methods
Isolation: Chalcomycin is isolated from the fermentation broth of Streptomyces sp. HK-2006-1.
Structural Elucidation: Detailed spectroscopic techniques (such as NMR) and X-ray crystallography are used to determine its structure.
Chemical Reactions Analysis
Functional Groups: Chalcomycin contains an in its structure.
Reactivity: It undergoes reactions typical of macrolides, including , , and .
Major Products: The specific products formed from these reactions are not explicitly mentioned in the available literature.
Scientific Research Applications
Antimicrobial Activity: Chalcomycin shows activity against S. aureus (minimal inhibitory concentrations of 32 µg/mL for dihydrothis compound and 4 µg/mL for this compound) but not against S. pyogenes .
New Antibiotic Development: Given the rising antibiotic resistance, this compound’s unique structure may inspire the development of novel antibiotics.
Mechanism of Action
Molecular Targets: The exact molecular targets of chalcomycin remain to be fully elucidated.
Pathways: Further research is needed to understand how it exerts its antimicrobial effects.
Comparison with Similar Compounds
Uniqueness: Chalcomycin’s epoxy unit contributes to its antimicrobial activity, distinguishing it from other 16-membered macrolides.
Similar Compounds: While the literature does not explicitly list similar compounds, this compound’s distinct features set it apart.
Properties
Molecular Formula |
C35H56O14 |
---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
(1S,2R,3R,6E,8S,9R,10S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione |
InChI |
InChI=1S/C35H56O14/c1-17-10-13-26(37)46-20(4)22(16-44-34-32(43-9)31(42-8)27(38)21(5)47-34)30-23(48-30)11-12-25(36)35(6,40)15-18(2)29(17)49-33-28(39)24(41-7)14-19(3)45-33/h10-13,17-24,27-34,38-40H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18-,19+,20+,21+,22+,23-,24-,27+,28+,29-,30-,31+,32+,33-,34+,35-/m0/s1 |
InChI Key |
KLGADJPDTCIJLO-FCNIXBKESA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C[C@](C(=O)/C=C/[C@H]3[C@@H](O3)[C@@H]([C@H](OC(=O)/C=C/[C@@H]2C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)(C)O)C)O)OC |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC |
Synonyms |
chalcomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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